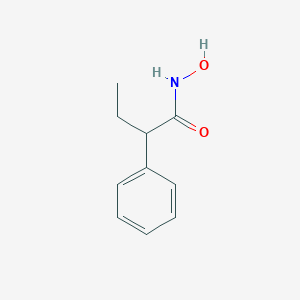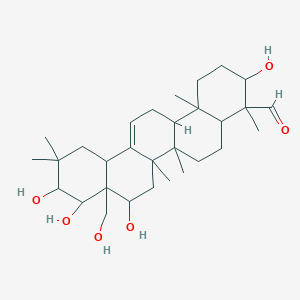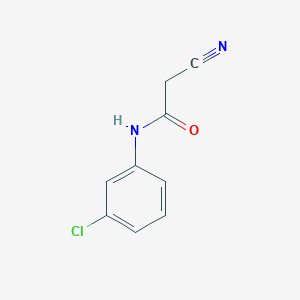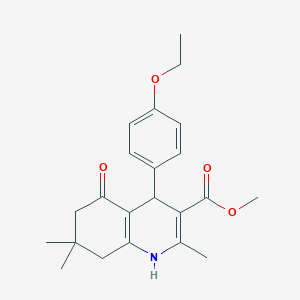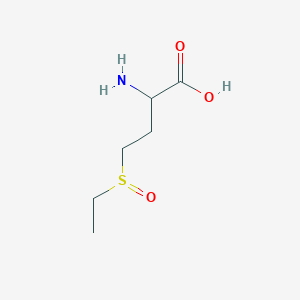
1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-
Description
1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a chemical compound that is part of a broader class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that serves as a backbone for many pharmaceuticals and organic compounds. The specific compound appears to be a bis-piperidine derivative linked through a propane moiety, suggesting potential applications in coordination chemistry and materials science due to its potential to act as a bridging ligand or a structural element in polymers.
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored in various studies. For instance, asymmetric organocatalytic synthesis has been used to create bisindole-piperidine-amino acid hybrids from 3-vinyl indoles with imino esters, yielding products with high enantiomeric excess and demonstrating the versatility of piperidine synthesis . Additionally, the synthesis of poly(amide-imide)s based on a propane-linked bis(piperidine) structure has been reported, where the compound serves as a monomer for polymerization, indicating the utility of such structures in creating novel polymeric materials .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex, as evidenced by the crystal structure analysis of coordination polymers involving N-piperidineethanol and 1,3-bis(4-piperidyl)propane . These studies reveal how piperidine-based ligands can interact with metal ions to form one-dimensional coordination polymers, which can further assemble into supramolecular networks. The crystal structure of a co-crystal involving a propane-1,3-diylbis(piperidine) derivative also highlights the importance of hydrogen bonding in the formation of supramolecular chains and layers .
Chemical Reactions Analysis
Piperidine derivatives participate in a variety of chemical reactions. For example, 1,4-bis(arylsulfonyl)dihydropyridines, which are structurally related to piperidine, have been shown to undergo highly selective addition reactions with carbon nucleophiles, leading to the formation of trisubstituted piperidines . Furthermore, piperidinium salts have been synthesized through one-pot multicomponent reactions, demonstrating the reactivity of piperidine derivatives in forming complex organic salts . These reactions highlight the synthetic versatility and reactivity of piperidine-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the thermal and spectroscopic properties of silver(I) coordination polymers with piperidine-based ligands have been characterized, providing insights into the stability and behavior of these compounds under various conditions . The synthesis and characterization of poly(amide-imide)s based on a bis(piperidine) structure also provide valuable information on the thermal stability, solubility, and other physical properties of these polymers, which are crucial for their potential applications .
Scientific Research Applications
Polymer Chemistry Applications
- This compound is used in synthesizing polymers like nematic polyurethanes, showing potential for creating materials with unique properties like semi-crystallinity and high thermostability (Kricheldorf & Awe, 1989).
Coordination Chemistry Applications 2. It serves as a ligand in the synthesis of coordination polymers with metals like silver, which are studied for their crystal structures, spectroscopic, and thermal properties (Yilmaz, Soyer, & Büyükgüngör, 2010).
Medicinal Chemistry Applications 3. In medicinal chemistry, derivatives of this compound have shown cytotoxicity toward various cancer cells, offering a basis for developing new anticancer agents (Dimmock et al., 1998).
- It's used as a key intermediate in synthesizing neuroleptic agents like Fluspirilen and Penfluridol, indicating its importance in pharmaceutical synthesis (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Organometallic Chemistry and Catalysis 5. Its derivatives are used in the synthesis of organometallic compounds, which are significant in catalytic processes and material science (Carballares & Craig, 2001).
Enantioselective Synthesis 6. It plays a role in enantioselective synthesis, essential for creating chiral compounds in pharmaceuticals (Perdicchia et al., 2015).
Material Science 7. It is instrumental in synthesizing novel materials with potential applications in various industries, such as electronics and nanotechnology (Salem et al., 2022).
Electrochemistry 8. Its derivatives are utilized in electrooxidative methods, contributing to the development of new synthetic methods in organic chemistry (Okimoto et al., 2012).
Biomaterials and Drug Delivery 9. Its polymers have been studied for their potential in drug delivery systems, highlighting its role in biomedical applications (Lynn & Langer, 2000).
Inorganic and Coordination Chemistry 10. It is involved in the synthesis of platinum complexes, which are studied for their thermal properties and potential applications in catalysis and material science (Baran, Kaya, & Turkyilmaz, 2012).
properties
IUPAC Name |
2-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O2/c20-14-12-18-8-4-16(5-9-18)2-1-3-17-6-10-19(11-7-17)13-15-21/h16-17,20-21H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSGEWPIFHKREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCC2CCN(CC2)CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066307 | |
| Record name | 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- | |
CAS RN |
18073-84-2 | |
| Record name | 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18073-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(1,3-Propanediyl)bis(1-piperidineethanol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018073842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18073-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(propane-1,3-diyl)bis(piperidine-1-ethanol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-(1,3-PROPANEDIYL)BIS(1-PIPERIDINEETHANOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J65U11MFV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



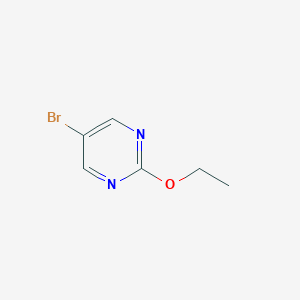
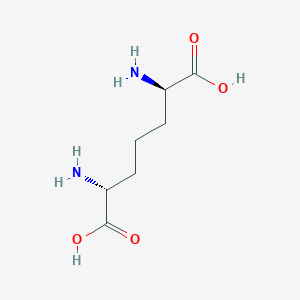

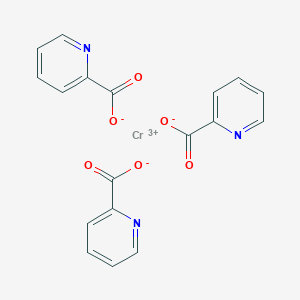

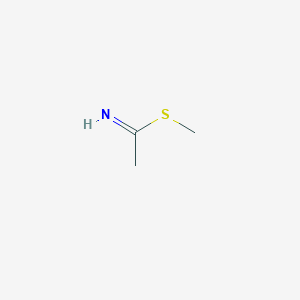
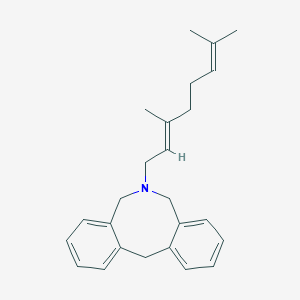
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)
